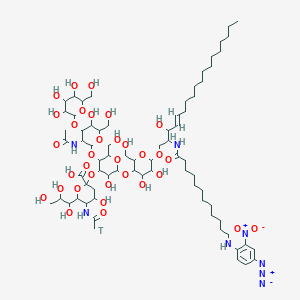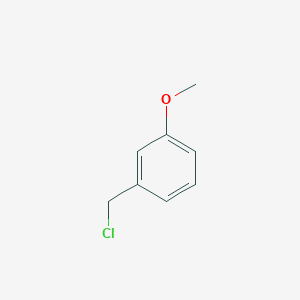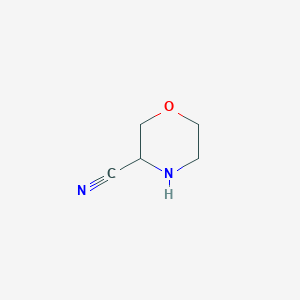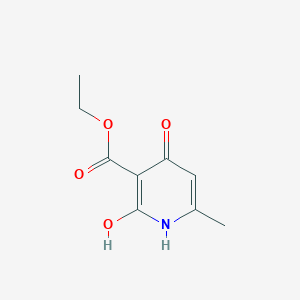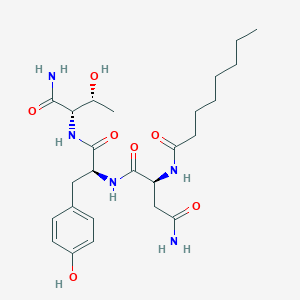
N-Octanoyl-asparaginyl-tyrosyl-threoninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octanoyl-asparaginyl-tyrosyl-threoninamide (also known as CAY10595) is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-Octanoyl-asparaginyl-tyrosyl-threoninamide is not fully understood, but it is believed to work by modulating various signaling pathways in the body. The peptide has been shown to activate the protein kinase C (PKC) pathway, which is involved in a variety of cellular processes, including cell growth and differentiation. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
N-Octanoyl-asparaginyl-tyrosyl-threoninamide has a variety of biochemical and physiological effects that make it a promising candidate for further research. The peptide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals in the body. Furthermore, it has been shown to have anti-apoptotic effects and can prevent cell death in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Octanoyl-asparaginyl-tyrosyl-threoninamide in lab experiments is its potential therapeutic applications. The peptide has been shown to have a variety of beneficial effects, making it a promising candidate for drug development. However, one of the limitations of using this peptide is its complexity. The synthesis of N-Octanoyl-asparaginyl-tyrosyl-threoninamide is a complex process that requires specialized equipment and expertise. Additionally, the peptide is relatively expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-Octanoyl-asparaginyl-tyrosyl-threoninamide. One area of research is the development of novel therapeutic agents based on this peptide. Additionally, further studies are needed to fully understand the mechanism of action of this peptide and its potential applications in various disease states. Furthermore, research is needed to optimize the synthesis and purification of this peptide to make it more accessible for use in lab experiments. Finally, studies are needed to evaluate the safety and efficacy of this peptide in human clinical trials.
Synthesemethoden
The synthesis of N-Octanoyl-asparaginyl-tyrosyl-threoninamide is a complex process that involves multiple steps. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Wissenschaftliche Forschungsanwendungen
N-Octanoyl-asparaginyl-tyrosyl-threoninamide has been studied extensively for its potential therapeutic applications. Some of the areas of research include cancer treatment, neuroprotection, and cardiovascular disease. The peptide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress. Furthermore, it has been shown to have cardioprotective effects and can improve cardiac function in animal models.
Eigenschaften
CAS-Nummer |
117978-19-5 |
|---|---|
Produktname |
N-Octanoyl-asparaginyl-tyrosyl-threoninamide |
Molekularformel |
C25H39N5O7 |
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-(octanoylamino)butanediamide |
InChI |
InChI=1S/C25H39N5O7/c1-3-4-5-6-7-8-21(34)28-19(14-20(26)33)24(36)29-18(13-16-9-11-17(32)12-10-16)25(37)30-22(15(2)31)23(27)35/h9-12,15,18-19,22,31-32H,3-8,13-14H2,1-2H3,(H2,26,33)(H2,27,35)(H,28,34)(H,29,36)(H,30,37)/t15-,18+,19+,22+/m1/s1 |
InChI-Schlüssel |
CHARWFGRYUJKEC-KRDZULTMSA-N |
Isomerische SMILES |
CCCCCCCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N |
SMILES |
CCCCCCCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N |
Kanonische SMILES |
CCCCCCCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N |
Andere CAS-Nummern |
117978-19-5 |
Sequenz |
NYT |
Synonyme |
N-octanoyl-Asn-Tyr-Thr-NH2 N-octanoyl-asparaginyl-tyrosyl-threoninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



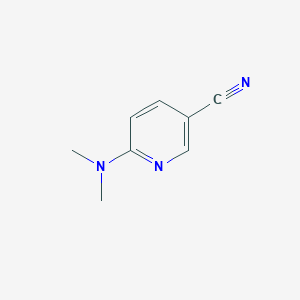
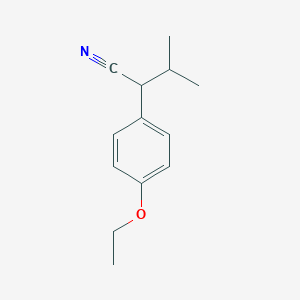
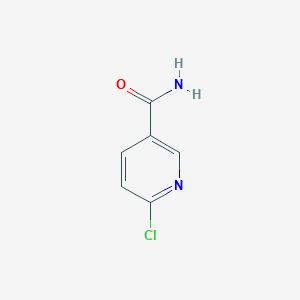
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)

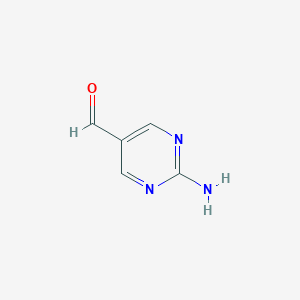
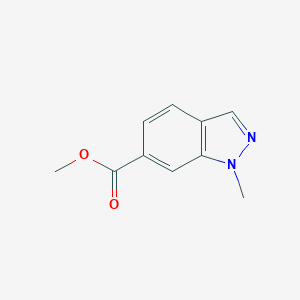
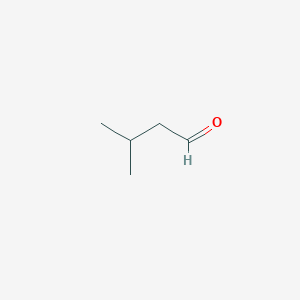
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
